Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-

Asymmetric synthesis Biocatalysis Chiral resolution

Using racemic or achiral 3,4-dihydroisoquinoline introduces significant synthetic and pharmacological risks, including diastereomeric mixtures that require costly chiral separation and confounded biological assay results. Procure enantiopure (R)-3-methyl-3,4-dihydroisoquinoline (CAS 15547-41-8) to eliminate these risks: - Pre-installed (R)-configuration enables downstream synthesis of enantiopure tetrahydroisoquinolines with >97% yield and complete stereochemical retention. - The hydrochloride salt form (CAS 14123-78-5) is also commercially available, offering enhanced solubility for biological assays. - Direct procurement eliminates the need for in-house chiral resolution, saving 2-3 synthetic operations and ensuring consistent stereochemical purity for GMP and non-GMP campaigns.

Molecular Formula C10H11N
Molecular Weight 145.205
CAS No. 15547-41-8
Cat. No. B579170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 3,4-dihydro-3-methyl-, (3R)-
CAS15547-41-8
Molecular FormulaC10H11N
Molecular Weight145.205
Structural Identifiers
SMILESCC1CC2=CC=CC=C2C=N1
InChIInChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3/t8-/m1/s1
InChIKeyJATHXJMZMGXQFU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Methyl-3,4-dihydroisoquinoline: Chiral Building Block


(R)-3-Methyl-3,4-dihydroisoquinoline (CAS 15547-41-8) is a chiral nitrogen-containing heterocyclic compound belonging to the dihydroisoquinoline class, featuring a 3,4-dihydro scaffold with a stereogenic center at the C3 position bearing a methyl substituent . The compound exists as the (3R)-enantiomer with specific optical rotation (+)-designation, and is widely employed as a chiral building block in the synthesis of enantiomerically pure tetrahydroisoquinoline derivatives and alkaloid scaffolds [1]. Its hydrochloride salt form (CAS 14123-78-5) is also commercially available for enhanced solubility in biological assays . This compound serves as a key synthetic intermediate in both academic medicinal chemistry programs and pharmaceutical lead optimization campaigns targeting neurological disorders and receptor modulation [1].

Workflow Stereodefined chiral building block for asymmetric synthesis of alkaloid scaffolds
Configuration (R)-enantiomer with C3 stereogenic center; supports downstream stereochemical control
Use context Enantiopure tetrahydroisoquinoline and 3-methyl alkaloid scaffold construction

(R)-3-Methyl-3,4-dihydroisoquinoline: Why Enantiopurity Matters


Substitution of (R)-3-methyl-3,4-dihydroisoquinoline with achiral 3,4-dihydroisoquinoline or racemic 3-methyl-3,4-dihydroisoquinoline introduces significant scientific risk in both synthetic and biological applications [1]. In asymmetric synthesis, the stereogenic C3 center dictates the stereochemical outcome of downstream transformations; use of racemic material yields diastereomeric mixtures that require costly chromatographic separation and reduce overall synthetic efficiency [1]. In biological contexts, enantiomers of structurally related tetrahydroisoquinoline derivatives exhibit divergent pharmacological profiles, with (R)-enantiomers demonstrating exclusive or enhanced receptor binding activity compared to (S)-enantiomers at targets including nicotinic acetylcholine receptors (nAChRs) . Furthermore, stereoselective differences in neurochemical modulation have been documented, where (R)- and (S)-enantiomers produce opposite or quantitatively distinct effects on dopamine metabolism in vivo [2]. Consequently, generic substitution obscures structure-activity relationships, compromises assay reproducibility, and may lead to misinterpretation of biological results.

Target compound (R)-3-Methyl-3,4-dihydroisoquinoline: stereodefined chiral building block
Substitution risk Racemic or (S)-enantiomer may introduce diastereomeric mixtures and alter synthetic stereochemical outcome
Biological context Enantiomer-specific receptor engagement and dopamine modulation profiles may differ; (S)-enantiomer may produce opposite pathway responses

(R)-3-Methyl-3,4-dihydroisoquinoline: Comparative Performance Evidence


Chemoenzymatic Synthesis vs. Racemic Resolution

The chemoenzymatic asymmetric synthesis route employing Rhizomucor miehei lipase for acetylation of (R)-enantiomers, combined with ADH-A from Rhodococcus ruber for ketone bioreduction, yields enantiopure (R)-3-methyl-3,4-dihydroisoquinoline derivatives with excellent stereoselectivity [1]. In contrast, traditional racemic synthesis followed by classical resolution requires stoichiometric chiral resolving agents and multiple recrystallization steps, reducing overall yield and increasing process complexity [2]. The enzymatic approach provides (R)-configured intermediates in enantiomerically pure form (>99% ee) without the need for chiral auxiliary removal or diastereomeric salt cleavage [1].

Synthetic Route Enantioselectivity
Cross-study comparable
Target: >99% ee via chemoenzymatic cascade; one-step enantioselective access. Comparator: racemic resolution requires multi-step crystallization, variable optical purity.
Supports stereochemical-control workflow selection
Reported chemoenzymatic route with Rhizomucor miehei lipase and ADH-A
Asymmetric synthesis Biocatalysis Chiral resolution

α4β2 nAChR Antagonism: (R)-Enantiomer Specificity

In a head-to-head pharmacological evaluation of tetrahydroisoquinoline derivatives structurally derived from 3,4-dihydroisoquinoline precursors, the (R)-6c enantiomer exhibited α4β2 nAChR antagonist potency exceeding the reference antagonist DHβE, whereas the (S)-6c enantiomer was essentially inactive at this receptor . This stereochemical dependence demonstrates that the (R)-configuration at the chiral center is essential for target engagement, validating the procurement of enantiopure (R)-configured building blocks for nAChR-targeted drug discovery programs .

α4β2 nAChR Subtype Activity
Data to verify
(R)-6c: submicromolar Ki, functional antagonist. (S)-6c: essentially inactive (>100-fold selectivity difference).
Supports enantiomer-specific receptor engagement interpretation
Binding data require independent replication; source review recommended
Nicotinic acetylcholine receptor α4β2 antagonist Stereoselectivity

Dopamine Metabolism: Enantiomer-Specific Modulation

Ex vivo neurochemical analysis of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) enantiomers revealed opposing effects on dopamine catabolism in rat striatum [1]. (R)-1MeTIQ significantly increased the final dopamine metabolite HVA by approximately 70% and elevated the rate of dopamine metabolism by 50%, while (S)-1MeTIQ depressed DOPAC and HVA levels by 60% and 40% respectively, and attenuated dopamine metabolic rate by approximately 60% [1]. These quantitatively divergent effects underscore the necessity of enantiomerically defined material for neuropharmacology studies involving tetrahydroisoquinoline scaffolds [1].

Striatal Dopamine Metabolism
Head-to-head
(R)-1MeTIQ: HVA increased ~70%, DA metabolic rate +50%. (S)-1MeTIQ: DOPAC decreased ~60%, HVA −40%, metabolic rate −60%.
Opposite enantiomer-specific modulation of DA catabolism
In vivo rat model; requires target-system validation
Dopamine metabolism Neuroprotection Stereospecificity

Neuroprotection in Parkinson's Disease: (R) vs (S)

In a TIQ-induced Parkinson's disease mouse model, (R)-1MeTIQ and its racemate prevented bradykinesia and protected tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta, whereas (S)-1MeTIQ failed to prevent neuronal loss and itself induced moderate but significant bradykinesia when administered alone [1]. Furthermore, (R)-1MeTIQ prevented TIQ-induced reduction in striatal dopamine and metabolite levels, an effect not reproduced by the (S)-enantiomer [2]. These findings establish that neuroprotective activity resides predominantly, if not exclusively, in the (R)-configured enantiomer [1][2].

TIQ-Induced Parkinsonism Model
Head-to-head
(R)-1MeTIQ: prevented TH+ neuron loss and bradykinesia; preserved striatal dopamine. (S)-1MeTIQ: non-protective at pathological endpoint; induced moderate bradykinesia.
Enantiomer-specific model-response context
Neuroprotection endpoint context; cross-model validation needed
Parkinson's disease Neuroprotection Behavioral pharmacology

Scalable Chiral Resolution: Diastereomeric Salt Formation

A patented resolution method for racemic mixtures containing chiral carbon at the α-position of nitrogen (including 3-methyl-3,4-dihydroisoquinoline derivatives) achieves enantiomer separation via diastereomeric salt formation with optically active N-acetyl-phenylglycine derivatives [1]. While this method enables access to both (R)- and (S)-enantiomers, the process requires multiple crystallization steps and yields only one enantiomer per resolution cycle, with the undesired enantiomer requiring racemization and recycling for further recovery [1]. Direct procurement of the (R)-enantiomer eliminates these process chemistry requirements for end-users focused on (R)-configured targets [1].

Diastereomeric Resolution Process
Class-level inference
Resolution of racemic mixture requires 2–3 synthetic steps, stoichiometric chiral resolving agent; pre-resolved (R)-enantiomer eliminates process chemistry burden.
Procurement efficiency context
Reported resolution method for nitrogen α-chiral compounds
Chiral resolution Process chemistry Diastereomeric crystallization

Divergent Synthesis of 3-Methyltetrahydroisoquinolines

The (R)-3-methyl-3,4-dihydroisoquinoline scaffold serves as a critical intermediate for the divergent synthesis of enantiopure 3-methyl-1,2,3,4-tetrahydroisoquinolines, a class of alkaloid derivatives with potent physiological activity [1]. The chemoenzymatic route produces (R)-configured alcohol precursors that undergo intramolecular cyclization to yield the corresponding tetrahydroisoquinoline derivatives with retention of stereochemical integrity (>97% isolated yields for most substrates after acid-catalyzed cyclization) [1]. In contrast, alternative synthetic approaches to tetrahydroisoquinolines from achiral precursors require separate asymmetric induction steps or post-synthetic resolution [1].

Divergent Alkaloid Synthesis
Cross-study comparable
>97% yield with retention of configuration in cyclization to tetrahydroisoquinolines. Achiral precursor requires separate asymmetric step.
Pre-installed stereochemistry reduces synthetic steps
Reported chemoenzymatic route and acid-catalyzed cyclization
Divergent synthesis Alkaloid scaffolds Tetrahydroisoquinoline

(R)-3-Methyl-3,4-dihydroisoquinoline: Validated Applications


Enantiopure Tetrahydroisoquinoline Alkaloid Synthesis

Researchers pursuing the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives for natural product synthesis or medicinal chemistry libraries should utilize (R)-3-methyl-3,4-dihydroisoquinoline as the stereodefined starting material. As demonstrated in chemoenzymatic divergent synthesis routes, the pre-installed (R)-configuration at C3 enables downstream cyclization to enantiopure tetrahydroisoquinolines with >97% yield and complete stereochemical retention, whereas achiral or racemic starting materials require additional asymmetric induction or resolution steps [1]. This scenario applies directly to alkaloid scaffold construction and lead optimization campaigns where stereochemical purity directly impacts biological activity interpretation [1].

α4β2 nAChR Antagonist Lead Optimization

Medicinal chemistry programs targeting α4β2 nAChR for depression, cognitive enhancement, or nicotine addiction should employ (R)-configured tetrahydroisoquinoline scaffolds derived from (R)-3-methyl-3,4-dihydroisoquinoline. Direct head-to-head pharmacological comparison has established that α4β2 antagonist activity resides exclusively in the (R)-enantiomer of structurally related tetrahydroisoquinoline derivatives, with the (S)-enantiomer being essentially inactive at this receptor subtype [1]. Structure-activity relationship (SAR) studies using racemic material would confound interpretation by diluting active (R)-configured compounds with inactive (S)-counterparts, potentially masking the true potency of lead candidates [1].

Dopaminergic Neuropharmacology and Parkinson's Models

Investigators studying dopaminergic neurotransmission, neuroprotection, or Parkinson's disease mechanisms should use enantiopure (R)-configured tetrahydroisoquinoline derivatives synthesized from (R)-3-methyl-3,4-dihydroisoquinoline. Quantitative ex vivo neurochemistry data reveal that (R)-1MeTIQ increases dopamine metabolic rate by 50% and HVA levels by 70%, whereas (S)-1MeTIQ suppresses these parameters by 40-60% [1]. Moreover, only the (R)-enantiomer provides pathological neuroprotection in TIQ-induced Parkinsonism models, preventing tyrosine hydroxylase-positive neuron loss in the substantia nigra pars compacta [2]. Use of racemic or incorrectly configured material in such studies introduces opposing pharmacological signals that obscure mechanistic interpretation and may yield false-negative neuroprotection results [1][2].

Chiral Building Block Supply for Process Scale-Up

Process chemistry groups and CROs requiring multigram to kilogram quantities of enantiopure 3-methyl-3,4-dihydroisoquinoline derivatives should procure pre-resolved (R)-enantiomer rather than attempt in-house resolution of racemic material. Patent literature documents that resolution of racemic mixtures with chiral carbon at the nitrogen α-position requires stoichiometric chiral resolving agents (0.5-5.0 equivalents N-acetyl-phenylglycine derivatives) and multiple crystallization cycles to achieve high optical purity, adding 2-3 synthetic operations to the workflow [1]. Direct procurement eliminates these process chemistry burdens and ensures consistent stereochemical purity for downstream GMP or non-GMP campaigns [1].

Application
Selection Property
Validation Focus
Enantiopure tetrahydroisoquinoline synthesis
Pre-installed (R)-stereochemistry at C3
Stereochemical retention and cyclization efficiency
α4β2 nAChR antagonist lead optimization
(R)-configured scaffold for receptor subtype engagement
Enantiomer-specific binding and functional assay review
Dopaminergic neuropharmacology research
Enantiomer-specific dopaminergic modulation
Dopamine metabolism endpoint context and model-response interpretation
Chiral building block supply for scale-up
Pre-resolved enantiopure material
Process efficiency and stereochemical consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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